
(4S)-Dihydrocurcumenone
- 点击 快速询问 获取最新报价。
- 提供有竞争力价格的高质量产品,您可以更专注于研究。
描述
(4S)-二氢姜黄酮是一种天然化合物,存在于姜黄属植物的根茎中,特别是姜黄。它是一种倍半萜类化合物,具有独特的结构,使其具有多种生物活性。该化合物因其潜在的治疗特性而备受关注,包括抗炎、抗氧化和抗癌作用。
准备方法
合成路线和反应条件: (4S)-二氢姜黄酮的合成通常涉及姜黄酮的氢化。该过程可以使用各种催化剂,例如负载在碳上的钯,在氢气气氛下,在升高的压力和温度下进行。需要仔细控制反应条件,以确保双键的选择性还原,而不影响其他官能团。
工业生产方法: (4S)-二氢姜黄酮的工业生产可以通过从姜黄中提取姜黄酮,然后进行氢化来实现。提取过程涉及使用乙醇或甲醇进行溶剂提取,然后通过柱色谱进行纯化。氢化步骤然后在大型反应器中在受控条件下进行,以获得高产率的(4S)-二氢姜黄酮。
化学反应分析
反应类型: (4S)-二氢姜黄酮会经历各种化学反应,包括:
氧化: 它可以被氧化形成姜黄酮和其他相关化合物。
还原: 该化合物可以进一步还原形成四氢姜黄酮。
取代: 它可以进行亲核取代反应,特别是在羰基处。
常用试剂和条件:
氧化: 常用的氧化剂包括高锰酸钾和三氧化铬。
还原: 通常使用负载在碳上的钯存在下的氢气。
取代: 可以在温和的酸性或碱性条件下使用胺和醇等亲核试剂。
主要形成的产物:
氧化: 姜黄酮和相关的氧化衍生物。
还原: 四氢姜黄酮。
取代: 取决于所用亲核试剂的各种取代衍生物。
科学研究应用
化学: 它作为合成其他生物活性化合物的先驱。
生物学: 该化合物表现出显著的抗炎和抗氧化活性,使其成为治疗炎症性疾病的潜在候选药物。
医药: 研究表明,它在癌症治疗中具有潜力,因为它能够诱导癌细胞凋亡。
工业: 由于其有益的特性,它被用于健康补充剂和化妆品的配方中。
作用机制
(4S)-二氢姜黄酮的作用机制涉及多个分子靶点和通路:
抗炎: 它抑制促炎细胞因子和酶(如环氧合酶-2)的产生。
抗氧化: 该化合物清除自由基并增强抗氧化酶的活性。
抗癌: 它通过激活半胱氨酸蛋白酶和抑制 PI3K/Akt 等生存通路来诱导癌细胞凋亡。
类似化合物:
姜黄酮: (4S)-二氢姜黄酮的母体化合物。
四氢姜黄酮: 姜黄酮的完全还原形式。
姜黄素: 姜黄中另一种具有类似生物活性的主要化合物。
独特性: (4S)-二氢姜黄酮因其特殊的立体化学而独特,这使其与类似物相比具有独特的生物活性。它的选择性还原和特定的分子相互作用使其成为治疗应用中一种有价值的化合物。
相似化合物的比较
Curcumenone: The parent compound from which (4S)-Dihydrocurcumenone is derived.
Tetrahydrocurcumenone: A fully reduced form of curcumenone.
Curcumin: Another major compound found in turmeric with similar biological activities.
Uniqueness: this compound is unique due to its specific stereochemistry, which contributes to its distinct biological activities compared to its analogs. Its selective reduction and specific molecular interactions make it a valuable compound for therapeutic applications.
属性
IUPAC Name |
7-(3-hydroxybutyl)-1-methyl-4-propan-2-ylidenebicyclo[4.1.0]heptan-3-one |
Source


|
|---|---|---|
| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C15H24O2/c1-9(2)11-7-13-12(6-5-10(3)16)15(13,4)8-14(11)17/h10,12-13,16H,5-8H2,1-4H3 |
Source


|
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
OQZCUYXRSFWCJU-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC(CCC1C2C1(CC(=O)C(=C(C)C)C2)C)O |
Source


|
| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C15H24O2 |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
236.35 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
体外研究产品的免责声明和信息
请注意,BenchChem 上展示的所有文章和产品信息仅供信息参考。 BenchChem 上可购买的产品专为体外研究设计,这些研究在生物体外进行。体外研究,源自拉丁语 "in glass",涉及在受控实验室环境中使用细胞或组织进行的实验。重要的是要注意,这些产品没有被归类为药物或药品,他们没有得到 FDA 的批准,用于预防、治疗或治愈任何医疗状况、疾病或疾病。我们必须强调,将这些产品以任何形式引入人类或动物的身体都是法律严格禁止的。遵守这些指南对确保研究和实验的法律和道德标准的符合性至关重要。
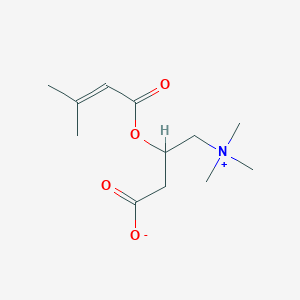
![17-[5-(3,3-Dimethyloxiran-2-yl)-2,5-dimethoxyoxolan-3-yl]-4,4,10,13,14-pentamethyl-1,2,5,6,9,11,12,15,16,17-decahydrocyclopenta[a]phenanthren-3-one](/img/structure/B12106452.png)
![7-hydroxy-3,8a-dimethyl-5-methylidene-3a,4,4a,6,7,8,9,9a-octahydro-3H-benzo[f][1]benzofuran-2-one](/img/structure/B12106455.png)

![2-Amino-5-[[1-[[2-[3-(4-aminobutylamino)propylamino]-2-oxoethyl]amino]-3-[[3-[[2-[3-(4-aminobutylamino)propylamino]-2-oxoethyl]amino]-2-[(4-amino-4-carboxybutanoyl)amino]-3-oxopropyl]disulfanyl]-1-oxopropan-2-yl]amino]-5-oxopentanoic acid](/img/structure/B12106470.png)
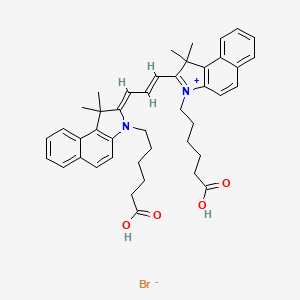

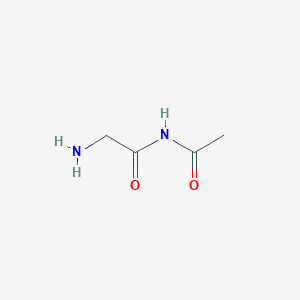
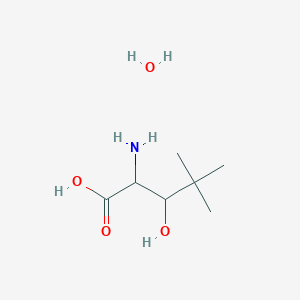
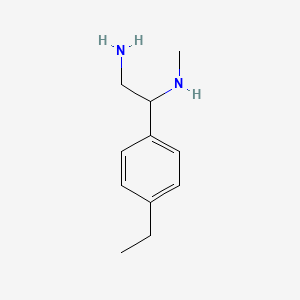
![[(4-Methoxyphenyl)(2-oxo-2-{4-[(E)-2-phenylvinyl]-piperazin-1-yl}ethyl)amino]acetic acid](/img/structure/B12106504.png)
![N-(2-phenyl-6-phenylmethoxy-8-prop-2-enoxy-4,4a,6,7,8,8a-hexahydropyrano[3,2-d][1,3]dioxin-7-yl)acetamide](/img/structure/B12106512.png)
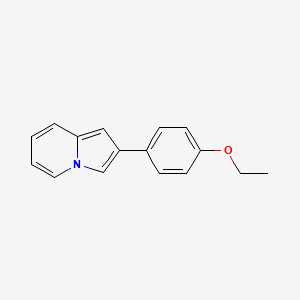
![2-[Benzoyl(methyl)amino]-3-(4-hydroxyphenyl)propanoic acid](/img/structure/B12106521.png)
